1,2-Propanediol diacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biocompatible Material Development

1,2-PDDA's biocompatibility makes it a valuable material for creating hydrogels for tissue engineering and drug delivery applications. Research has explored its use in scaffolds for cell cultures, mimicking the extracellular matrix for cell growth and differentiation [1]. The diacrylate groups allow for crosslinking, creating a stable 3D structure for cell encapsulation. Additionally, 1,2-PDDA can be modified with other functional groups to introduce specific functionalities like cell adhesion sites.

- Source: A biocompatible hydrogel based on 1,2-propanediol diacrylate for cartilage tissue engineering: )

Microgels and Nanoparticles for Drug Delivery

The ability to crosslink 1,2-PDDA makes it suitable for creating microgels and nanoparticles for targeted drug delivery. These particles can be loaded with therapeutic agents and designed to release them in response to specific stimuli like pH or light [2]. This controlled release offers advantages over traditional drug delivery methods by improving drug targeting and reducing side effects.

Photopolymerizable Materials for Microfluidics and Biosensors

1,2-PDDA's ability to undergo rapid polymerization upon exposure to light makes it a valuable material for microfluidic devices and biosensors. Microfluidic devices require precise control over fluid flow, and 1,2-PDDA can be used to create microchannels with specific geometries [3]. Similarly, biosensors often rely on photopolymerizable materials to immobilize biomolecules for detection purposes.

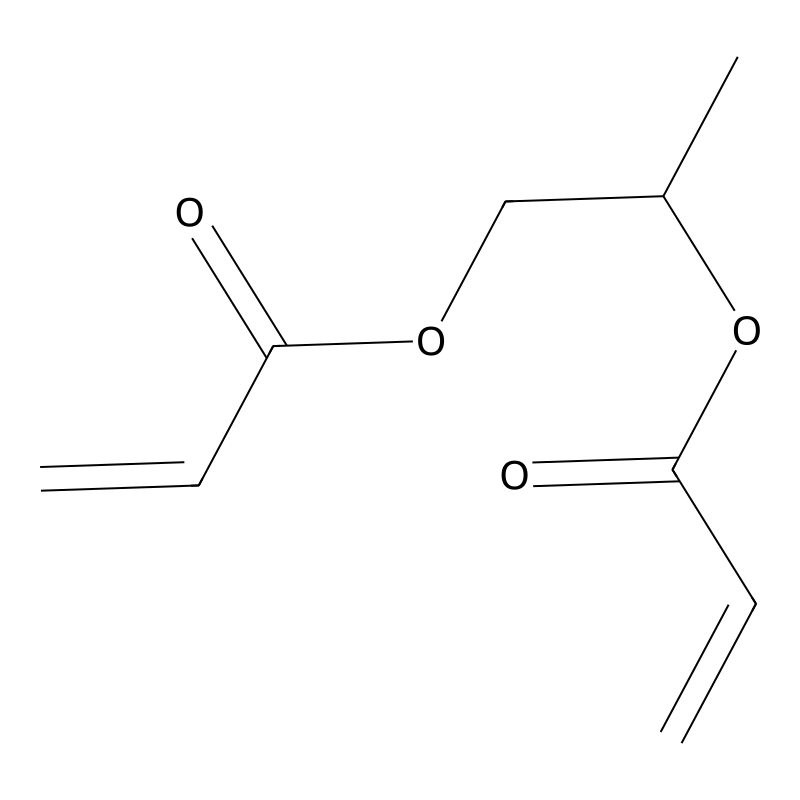

1,2-Propanediol diacrylate is a diacrylate ester derived from 1,2-propanediol and acrylic acid. Its chemical formula is C₉H₁₂O₄, and it is characterized by two acrylate functional groups attached to a propanediol backbone. This compound is commonly used in the production of polymers and resins due to its ability to undergo polymerization reactions, making it valuable in various industrial applications.

- Polymerization: It readily undergoes free radical polymerization, forming cross-linked networks that are utilized in coatings, adhesives, and sealants .

- Esterification: The compound can react with alcohols to form esters, which can modify its properties for specific applications .

- Dehydration: Under certain conditions, it can be dehydrated to yield other compounds such as propanal, although this reaction typically requires specific catalysts .

1,2-Propanediol diacrylate can be synthesized through several methods:

- Direct Esterification: This involves the reaction of acrylic acid with 1,2-propanediol in the presence of a catalyst (e.g., sulfuric acid) to form the diacrylate .

- Transesterification: This method utilizes an existing acrylate ester and reacts it with 1,2-propanediol under controlled conditions .

- Catalytic Processes: Advanced catalytic methods can enhance yield and selectivity during the synthesis process .

1,2-Propanediol diacrylate has a wide range of applications:

- Coatings and Inks: It is used in formulating UV-curable coatings and inks due to its ability to polymerize quickly under UV light.

- Adhesives: The compound serves as a key component in producing strong adhesives that require rapid curing.

- Biomedical

Interaction studies involving 1,2-propanediol diacrylate have focused on its reactivity with various substances. For example:

- Reactivity with Amines: The compound can react with amines to form amide linkages, which are useful in modifying polymer properties.

- Compatibility with Other Polymers: Research has shown that it can blend well with other acrylates and methacrylates, enhancing the performance of polymer blends .

Several compounds share structural similarities with 1,2-propanediol diacrylate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| 1,3-Butanediol diacrylate | Diacrylate ester | Higher flexibility due to longer carbon chain |

| Ethylene glycol diacrylate | Diacrylate ester | Lower viscosity; often used in coatings |

| Glycerol diacrylate | Triacrylate ester | Provides enhanced cross-linking capabilities |

| 1,2-Ethanediol diacrylate | Diacrylate ester | More hydrophilic; used in hydrogels |

1,2-Propanediol diacrylate stands out due to its balance of mechanical strength and biocompatibility compared to these similar compounds. Its unique structure allows for versatile applications across multiple industries while maintaining favorable physical properties.